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Compound of Interest

Compound Name: 4-Methylenecyclohexylmethanol

Cat. No.: B087033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylenecyclohexylmethanol (C₈H₁₄O), a valuable building block in organic synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols and a logical

workflow for spectroscopic analysis.

Data Presentation
The following tables summarize the key spectroscopic data obtained for 4-
Methylenecyclohexylmethanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.63 s 2H =CH₂

~3.48 d 2H -CH₂OH

~2.25 m 2H Allylic CH₂

~1.95 m 1H CH

~1.85 m 2H CH₂

~1.45 m 2H CH₂

~1.25 t 1H -OH

Note: Data is interpreted from the experimental spectrum available on SpectraBase. Chemical

shifts and multiplicities are approximate and may vary depending on the solvent and

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~148.5 =C

~108.7 =CH₂

~68.0 -CH₂OH

~40.5 CH

~35.5 Allylic CH₂

~30.0 CH₂

Note: As a direct experimental ¹³C NMR spectrum was not readily available, these chemical

shifts are predicted based on the analysis of similar chemical structures and established NMR

principles.

Table 3: Infrared (IR) Spectroscopy Data[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad O-H stretch (alcohol)

~3070 Medium =C-H stretch (alkene)

~2920, ~2850 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1450 Medium CH₂ bend

~1040 Strong C-O stretch (primary alcohol)

~890 Strong =CH₂ bend (out-of-plane)

Note: Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

126 Moderate [M]⁺ (Molecular Ion)

108 Moderate [M - H₂O]⁺

95 Strong [M - CH₂OH]⁺

93 High [C₇H₉]⁺

79 High [C₆H₇]⁺

67 Base Peak [C₅H₇]⁺

Note: Data is compiled from the electron ionization mass spectra available in the NIST

WebBook and SpectraBase.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Methylenecyclohexylmethanol is
dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and the collection of 16-64 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum

to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is

usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy[1]
Sample Preparation: For a liquid sample like 4-Methylenecyclohexylmethanol, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For

gas-phase spectroscopy, the sample is introduced into a gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty salt plates or gas cell is first collected.

The sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 4-Methylenecyclohexylmethanol in a volatile

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often

via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to

ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Methylenecyclohexylmethanol.
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Caption: A logical workflow for the spectroscopic analysis of 4-
Methylenecyclohexylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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